molecular formula C20H15ClN4O B5093210 6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B5093210
M. Wt: 362.8 g/mol
InChI Key: LEAGHODOBXATIE-UHFFFAOYSA-N
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Description

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C20H15ClN4O and its molecular weight is 362.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.0934388 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

6-Amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives have been investigated for their corrosion inhibition properties. Studies have shown that these compounds can significantly inhibit mild steel corrosion in acidic environments. Their efficiency as corrosion inhibitors increases with concentration and exhibits mixed-type inhibition behavior. This application is valuable in protecting industrial materials from corrosion-related damage (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis and Characterization

This compound is also central in the synthesis of various heterocyclic compounds. Efficient procedures using different catalysts, such as trichloroacetic acid or ceric sulfate, have been developed for synthesizing its derivatives. These methods provide excellent yields and are valuable for producing compounds with potential biological activities (Karimi-Jaberi, Shams, & Pooladian, 2013).

Antimicrobial Applications

A variety of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent activity against several microbial strains, indicating their potential as antimicrobial agents. This application is significant in the field of pharmaceuticals and healthcare (El-ziaty, Bassioni, Hassan, Derbala, & Abdel-Aziz, 2016).

Antitumor Properties

Derivatives of this compound have been synthesized and subjected to antitumor evaluation, displaying significant activity against various humancancer cell lines. This research highlights the potential of these compounds in developing new anticancer therapies. The ability to target specific cancer cells makes these derivatives promising candidates for future cancer treatments (Hafez & El-Gazzar, 2015).

Heterocyclic Synthesis

The compound serves as a reactant in the synthesis of various heterocyclic compounds, including azoles and azines. These reactions are essential for the exploration of this nitrile in heterocyclic synthesis, contributing to the development of novel compounds with potential applications in various fields (Fadda, Abdel-Rahman, Hamed, & Khalil, 2012).

Multicomponent Reaction Synthesis

The compound is utilized in multicomponent reaction synthesis, demonstrating the efficiency of one-pot reactions in producing diverse and complex molecular structures. This approach is valuable in organic chemistry for its time-saving and cost-effective nature (Shinde, Jadhav, Kondre, Gampawar, & Karade, 2008).

Properties

IUPAC Name

6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O/c1-12-17-18(14-9-5-6-10-16(14)21)15(11-22)19(23)26-20(17)25(24-12)13-7-3-2-4-8-13/h2-10,18H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAGHODOBXATIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 3
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6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 4
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6-amino-4-(2-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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